Avermectin A1a
Overview
Description
Avermectin A1a is part of the avermectins, a series of drugs and pesticides used to treat parasitic worm infestations and to reduce insect pests . They are a group of 16-membered macrocyclic lactone derivatives with potent anthelmintic and insecticidal properties . These naturally occurring compounds are generated as fermentation products by Streptomyces avermitilis, a soil actinomycete . The avermectin complex contains four closely related major components – A1a, A2a, B1a and B2a – in varying proportions and four minor components – A1b, A2b, B1b and B2b .
Synthesis Analysis
The first total synthesis of avermectin A1a was achieved by Danishefsky et al . Since then, the total synthesis of avermectins has been reported by many groups . A stereodivergent approach to the spiroketal fragment of the avermectins, including an advanced intermediate in the total synthesis of avermectin A1a, was developed . The route relies on stereoselective propanal, acetone, and 1,5-directed methyl ketone aldol reactions .
Molecular Structure Analysis
The avermectin complex contains four closely related major components – A1a, A2a, B1a and B2a – in varying proportions and four minor components – A1b, A2b, B1b and B2b . Since these compounds are of biological origin, they have no residual problems and other environmental side effects .
Chemical Reactions Analysis
Avermectins are a family of four closely-related major components, A1a, A2a, B1a and B2a, and four minor components, A1b, A2b, B1b and B2b, which are lower homologs of the corresponding major components . The first total synthesis of avermectin A1a was achieved by Danishefsky et al .
Scientific Research Applications
Avermectin Derivatives and Biological Effects
Avermectins, including Avermectin A1a, are natural products derived from fermenting Streptomyces avermitilis. They are utilized as pesticides and for treating pests and parasitic worms due to their anthelmintic and insecticidal properties. Beyond their traditional uses, avermectins have shown potential in anticancer, anti-diabetic, antiviral, and antifungal applications, and in treating various metabolic disorders. Their mechanism of action involves disrupting the transmission of electrical impulses in invertebrate muscles and nerves (Batiha et al., 2020).
Heterologous Expression for Avermectin Derivatives
Research has been conducted on the cloning and heterologous expression of the Avermectins biosynthetic gene cluster. This approach facilitates the development of novel Avermectin derivatives and aids in synthetic biology studies of Avermectins. In this process, different Avermectin components including A1a were detected, showcasing the method's potential for producing diverse Avermectin derivatives (Deng et al., 2017).
Biosynthesis Insights and Combinatorial Biosynthesis
Studies have provided insights into the biosynthesis of the deoxysugar L-oleandrose, a component of avermectin A1a. Understanding this biosynthesis pathway opens avenues for altering avermectin structures through combinatorial biosynthesis, enabling the production of modified avermectins (Wohlert et al., 2001).
Gene Replacement for Alternative Production
Research into gene replacement strategies has been explored for alternative production of avermectin components. By replacing specific genes in Streptomyces avermitilis, researchers have been able to manipulate the production process of avermectins, including A1a, to yield specific compounds with desired properties (Yong & Byeon, 2005).
Regulation of Avermectin Biosynthesis
The study of regulatory genes like aveR in Streptomyces avermitilis has shown significant effects on avermectin production. Understanding the role of such regulatory genes can be crucial in controlling the biosynthesis of avermectins for enhanced production or for creating specific derivatives (Kitani et al., 2009).
Synthetic Biology for Production Improvement
Avermectins, including A1a, have been the subject of extensive synthetic biology research to improve production yields and diversify their chemical structures. These efforts are crucial in enhancing the commercial and therapeutic potential of avermectins (Zhuo et al., 2014).
Safety And Hazards
Avermectin A1a may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak , .
properties
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74O14/c1-12-26(2)43-29(5)18-19-48(63-43)24-35-21-34(62-48)17-16-28(4)42(60-40-23-38(54-10)45(32(8)58-40)61-39-22-37(53-9)41(50)31(7)57-39)27(3)14-13-15-33-25-56-46-44(55-11)30(6)20-36(47(51)59-35)49(33,46)52/h13-16,18-20,26-27,29,31-32,34-46,50,52H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46+,48+,49+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHKCWTGFDXJR-SQOHEDJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058613 | |
Record name | Avermectin A1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avermectin A1a | |
CAS RN |
65195-51-9 | |
Record name | Avermectin A1a | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65195-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Avermectin A1a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avermectin A1a | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVERMECTIN A1A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRI17ZJ0WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.